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molecular formula C16H22ClNO4 B3030295 Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate CAS No. 886366-43-4

Methyl 3-((tert-butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoate

Cat. No. B3030295
M. Wt: 327.80
InChI Key: BHWDPWQAZJLFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841304B2

Procedure details

Diphenylphosphoryl azide (2.1 g, 76 mmol) was added to a solution of 3-(4-chlorobenzyl)-4-methoxy-4-oxobutanoic acid (1.6 g, 6.4 mmol) and triethylamine (“TEA”; 0.97 g, 9.58 mmol) in t-BuOH (40 mL). The reaction mixture was then heated to reflux and stirred for 6 hours. The reaction was then cooled to room temperature and concentrated to an oil. Purification by column chromatography (9:1 to 5:1 hexane:EtOAc) gave methyl 3-(tert-butoxycarbonylamino)-2-(4-chlorobenzyl)propanoate (0.64 g, 31%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
3-(4-chlorobenzyl)-4-methoxy-4-oxobutanoic acid
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:8])C=CC=CC=1.[Cl:18][C:19]1[CH:34]=[CH:33][C:22]([CH2:23][CH:24]([C:29]([O:31][CH3:32])=[O:30])[CH2:25]C(O)=O)=[CH:21][CH:20]=1.C([N:37]([CH2:40]C)CC)C.[CH3:42][C:43]([OH:46])([CH3:45])[CH3:44]>>[C:43]([O:46][C:40]([NH:37][CH2:25][CH:24]([CH2:23][C:22]1[CH:21]=[CH:20][C:19]([Cl:18])=[CH:34][CH:33]=1)[C:29]([O:31][CH3:32])=[O:30])=[O:8])([CH3:45])([CH3:44])[CH3:42]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
3-(4-chlorobenzyl)-4-methoxy-4-oxobutanoic acid
Quantity
1.6 g
Type
reactant
Smiles
ClC1=CC=C(CC(CC(=O)O)C(=O)OC)C=C1
Name
Quantity
0.97 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
reactant
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (9:1 to 5:1 hexane:EtOAc)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC(C(=O)OC)CC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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